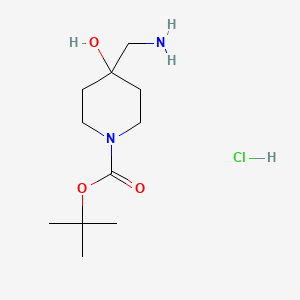

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride

Descripción general

Descripción

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C11H23ClN2O3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride typically involves the protection of piperidine followed by functional group transformations. One common method includes:

Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Functional Group Transformation: The protected piperidine is then subjected to various functional group transformations to introduce the aminomethyl and hydroxyl groups. This may involve reactions such as alkylation, reduction, and oxidation under controlled conditions.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The compound can undergo reduction reactions to convert the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Overview:

In synthetic chemistry, 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride is utilized as an intermediate for synthesizing complex organic molecules. Its ability to facilitate the formation of various derivatives makes it invaluable in the development of new pharmaceuticals.

Key Applications:

- Pharmaceutical Synthesis: It serves as a precursor for numerous biologically active compounds.

- Complex Molecule Construction: Researchers leverage its properties to create intricate molecular architectures that exhibit enhanced biological activity.

Case Study Example:

A study demonstrated the synthesis of bromodomain inhibitors using this compound, showcasing its role in developing anti-cancer therapies. The synthesis involved utilizing Boc protection strategies to enhance the stability and reactivity of piperidine derivatives .

Drug Development

Overview:

The compound plays a critical role in drug formulation, particularly for neurological disorders due to its ability to cross the blood-brain barrier.

Key Applications:

- Neurological Disorders: It is pivotal in designing compounds aimed at treating conditions such as Alzheimer's disease and multiple sclerosis.

- Antitumor Agents: The compound has been integrated into formulations targeting cancer cell proliferation.

Data Table: Drug Development Applications

| Disease Area | Compound Role | Examples of Use |

|---|---|---|

| Neurological Disorders | Precursor for CNS-active drugs | Alzheimer’s disease treatments |

| Cancer | Synthesis of antitumor agents | Bromodomain inhibitors |

Bioconjugation

Overview:

Bioconjugation involves attaching biomolecules to surfaces or other molecules, which is essential for targeted drug delivery systems.

Key Applications:

- Targeted Delivery Systems: The compound is used to create conjugates that enhance the specificity and efficacy of drug delivery.

- Diagnostic Applications: It aids in the development of imaging agents that can be used in medical diagnostics.

Case Study Example:

Research focused on developing bioconjugates using Boc-protected piperidine derivatives highlighted their potential in enhancing the delivery and efficacy of therapeutic agents against specific targets .

Research on Enzyme Inhibition

Overview:

The compound is employed in studies aimed at understanding enzyme inhibition mechanisms, particularly relevant in developing treatments for diseases like cancer and metabolic disorders.

Key Applications:

- Enzyme Inhibitors Development: It has been utilized to synthesize inhibitors targeting specific enzymes involved in disease pathways.

- Mechanistic Studies: Researchers investigate how these inhibitors affect enzyme activity, providing insights into potential therapeutic strategies.

Data Table: Enzyme Inhibition Studies

| Enzyme Targeted | Compound Role | Therapeutic Implications |

|---|---|---|

| Various Metabolic Enzymes | Inhibitor synthesis | Potential treatments for metabolic diseases |

| Cancer-related Enzymes | Mechanistic studies | Insights into cancer therapy |

Mecanismo De Acción

The mechanism of action of 4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the specific biological system being studied. For example, it may inhibit aspartic acid protease or kinesin spindle protein, affecting cellular processes such as protein degradation or cell division.

Comparación Con Compuestos Similares

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride can be compared with other similar compounds such as:

1-Boc-4-(aminomethyl)piperidine: Similar in structure but lacks the hydroxyl group.

4-(N-Boc-amino)piperidine: Another derivative of piperidine with different functional groups.

4-Amino-1-Boc-piperidine: Used in the synthesis of pharmaceutical compounds, similar in structure but with different applications.

The uniqueness of this compound lies in its specific functional groups, which provide versatility in chemical reactions and applications in various fields of research.

Actividad Biológica

4-Aminomethyl-1-Boc-piperidin-4-ol hydrochloride (CAS No. 1303968-14-0) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in the synthesis of amines and plays a crucial role in enhancing the stability and solubility of the compound.

The structural formula of this compound can be represented as follows:

Key Characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 218.70 g/mol |

| Appearance | Off-white solid |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The piperidine ring structure allows for effective binding to these targets, while the amino and hydroxyl groups enhance its binding affinity.

Biological Activities

Research indicates that compounds related to piperidine derivatives exhibit diverse biological activities, including:

- Anticancer Activity : Some studies have shown that piperidine derivatives can induce apoptosis in cancer cells. For instance, a related compound demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Neuroprotective Effects : Piperidine derivatives have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmitter regulation .

- Antiviral Properties : Recent investigations have identified piperidine-based compounds as inhibitors of viral proteases, suggesting potential applications in antiviral therapies .

Case Studies

Several studies highlight the biological relevance of piperidine derivatives:

- Study on Anticancer Activity : A study evaluated the anticancer efficacy of a series of piperidine derivatives, finding that certain modifications led to enhanced potency against various cancer cell lines, with IC50 values indicating significant cytotoxic effects .

- Neuroprotective Study : Another research focused on the development of dual inhibitors targeting AChE and BuChE, revealing that modifications to the piperidine structure could enhance brain exposure and improve therapeutic outcomes in Alzheimer’s models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

Propiedades

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;/h15H,4-8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMSEJCIOXCEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.